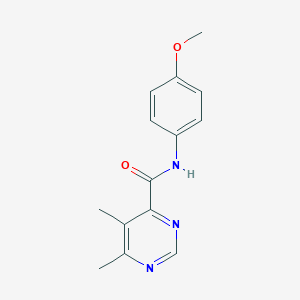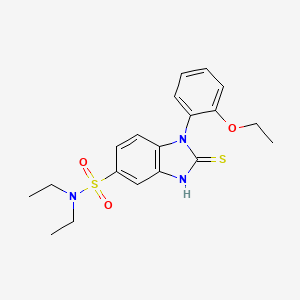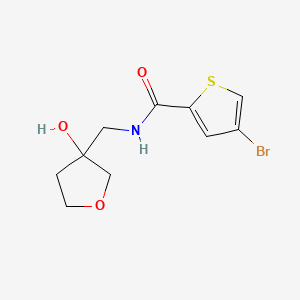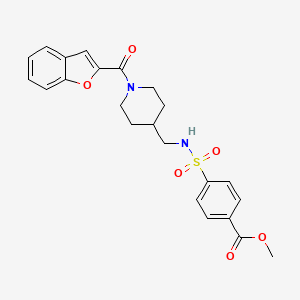
N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as MDPC, is a synthetic compound that has been widely studied for its potential therapeutic applications. MDPC belongs to the pyrimidine family and has a molecular formula of C14H15N3O2.
Mecanismo De Acción
The exact mechanism of action of N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide is not fully understood. However, it is believed to act on the GABAergic system in the brain, which is responsible for regulating anxiety and mood. This compound is thought to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a decrease in anxiety and depression.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This compound has also been found to reduce the levels of glutamate, which is an excitatory neurotransmitter that is involved in anxiety and depression. Additionally, this compound has been shown to increase the levels of dopamine and serotonin, which are neurotransmitters that are involved in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide in lab experiments is its ability to modulate the GABAergic system in the brain. This makes it a useful tool for studying the role of GABA in anxiety and depression. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to be toxic at high doses, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One area of interest is the development of more potent and selective this compound analogs that can be used as therapeutic agents. Another area of interest is the investigation of the long-term effects of this compound on the brain and behavior. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of psychiatric disorders.
Métodos De Síntesis
N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-methoxybenzaldehyde from 4-methoxytoluene. The second step involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxyphenyl-3-buten-2-one. The third step involves the reaction of 4-methoxyphenyl-3-buten-2-one with guanidine carbonate to form 5,6-dimethylpyrimidine-4-carboxamide. The final step involves the reaction of 5,6-dimethylpyrimidine-4-carboxamide with 4-methoxybenzaldehyde to form this compound.
Aplicaciones Científicas De Investigación
N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties. This compound has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-10(2)15-8-16-13(9)14(18)17-11-4-6-12(19-3)7-5-11/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKIIDBJRHDIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-chlorophenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2839361.png)
![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2839363.png)


![3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2839367.png)



![7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2839377.png)
![4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2839379.png)